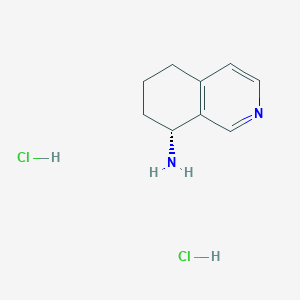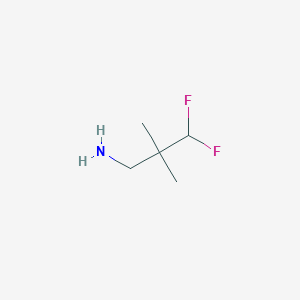![molecular formula C7H5Cl2N3 B1457791 4-Chloropyrido[3,4-d]pyrimidine hydrochloride CAS No. 1820642-26-9](/img/structure/B1457791.png)
4-Chloropyrido[3,4-d]pyrimidine hydrochloride
Descripción general
Descripción
4-Chloropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C7H5Cl2N3 . It is used in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines with cytokinin activity .
Synthesis Analysis
The synthesis of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride involves several steps. One method involves the reaction of 2-chloro-5-aminopyridine-4-carboxamide with CS2 in the presence of DBU .Molecular Structure Analysis
The molecular structure of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride consists of a pyridine ring fused with a pyrimidine ring, with a chlorine atom attached to the fourth carbon of the pyridine ring .Chemical Reactions Analysis
4-Chloropyrido[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions. For instance, it can be used as a reactant in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines .Physical And Chemical Properties Analysis
4-Chloropyrido[3,4-d]pyrimidine hydrochloride has a molecular weight of 165.58 g/mol . It has a topological polar surface area of 38.7 Ų and a complexity of 142 .Aplicaciones Científicas De Investigación
-
Anti-inflammatory Applications
- Field : Medical and Pharmaceutical Research .
- Application Summary : Pyrimidines have been found to exhibit a range of pharmacological effects including anti-inflammatory effects .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Anticancer Applications
- Field : Oncology and Medicinal Chemistry .
- Application Summary : Many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .
- Methods of Application : These pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
- Results : Some pyrimidine derivatives have displayed excellent anticancer activity against various cell lines .
-
Antimicrobial Applications
- Field : Microbiology and Pharmaceutical Research .
- Application Summary : Pyrimidines have been found to exhibit antimicrobial properties .
- Methods of Application : The antimicrobial effects of pyrimidines are attributed to their ability to inhibit the growth of various types of bacteria and fungi .
- Results : Several pyrimidines have shown potent antimicrobial effects .
-
Antiviral Applications
- Field : Virology and Medicinal Chemistry .
- Application Summary : Certain pyrimidines have demonstrated antiviral activity .
- Methods of Application : These pyrimidines exert their antiviral effects by inhibiting viral replication .
- Results : Some pyrimidines have shown promising antiviral activity against various viruses .
-
Antagonist of the Human Chemokine Receptor CXCR2
- Field : Immunology and Medicinal Chemistry .
- Application Summary : Pyrido[3,4-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2 . Upregulated CXCR2 signalling is found in numerous inflammatory, autoimmune and neurodegenerative diseases, as well as in cancer .
- Methods of Application : The study aimed at exploring the structure–activity relationship (SAR) and improving the CXCR2 antagonistic potency of this pyrido[3,4-d]pyrimidine via systematic structural modifications of the substitution pattern .
- Results : A 6-furanyl-pyrido[3,4-d]pyrimidine analogue (compound 17b) was found to have similar antagonistic potency as the original hit .
-
Antioxidant Applications
- Field : Biochemistry and Pharmaceutical Research .
- Application Summary : Pyrimidines, including potentially “4-Chloropyrido[3,4-d]pyrimidine hydrochloride”, have been found to exhibit antioxidant properties .
- Methods of Application : The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals and other reactive oxygen species .
- Results : Several pyrimidines have shown potent antioxidant effects .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloropyrido[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3.ClH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVRZLCXLNIFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrido[3,4-d]pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



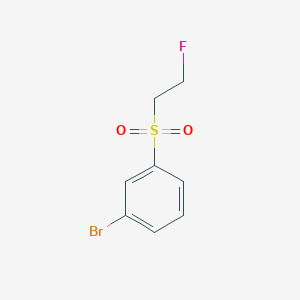
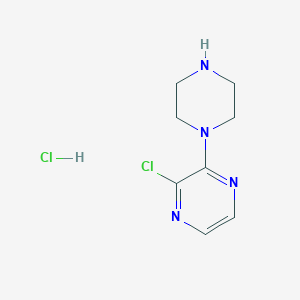
![N-(4'-amino-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1457710.png)
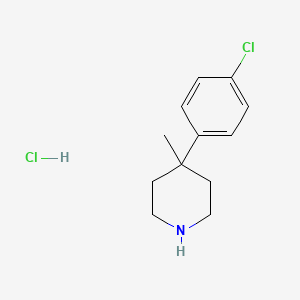
![[3-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B1457713.png)
![3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol](/img/structure/B1457715.png)
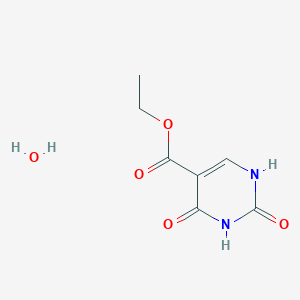

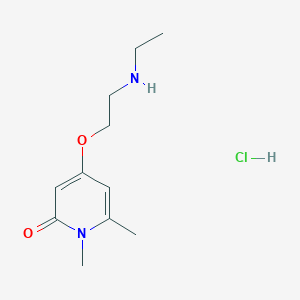
![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1457723.png)


